molecular formula C11H17Cl3N6O B12938599 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride CAS No. 23199-32-8

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride

Cat. No.: B12938599
CAS No.: 23199-32-8
M. Wt: 355.6 g/mol
InChI Key: FMCQFNUQVPFFNA-UHFFFAOYSA-N
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Description

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is an organic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical reactions including alkylation, chlorination, and amination. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting rapidly dividing cells.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA strands and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another alkylating agent used in cancer treatment.

    Chlorambucil: A similar compound with alkylating properties, used in chemotherapy.

    Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.

Uniqueness

2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is unique due to its specific purine structure, which allows it to interact with DNA in a distinct manner compared to other alkylating agents. Its ability to form stable covalent bonds with DNA makes it a potent compound in anticancer research.

Properties

CAS No.

23199-32-8

Molecular Formula

C11H17Cl3N6O

Molecular Weight

355.6 g/mol

IUPAC Name

2-amino-9-[2-[bis(2-chloroethyl)amino]ethyl]-1H-purin-6-one;hydrochloride

InChI

InChI=1S/C11H16Cl2N6O.ClH/c12-1-3-18(4-2-13)5-6-19-7-15-8-9(19)16-11(14)17-10(8)20;/h7H,1-6H2,(H3,14,16,17,20);1H

InChI Key

FMCQFNUQVPFFNA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCN(CCCl)CCCl)N=C(NC2=O)N.Cl

Origin of Product

United States

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